2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide
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Overview
Description
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide typically involves the condensation reaction between phenylhydrazine and an appropriate carbonyl compound, such as acetophenone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azines or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related mechanisms, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of hydrazones.
Acetophenone Phenylhydrazone: A structurally related compound with similar synthetic routes.
2-Phenylindole: Another compound derived from phenylhydrazine with different applications.
Uniqueness
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide is unique due to its specific hydrazone linkage and the presence of phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63696-27-5 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-phenyl-N-[2-(phenylhydrazinylidene)ethyl]acetamide |
InChI |
InChI=1S/C16H17N3O/c20-16(13-14-7-3-1-4-8-14)17-11-12-18-19-15-9-5-2-6-10-15/h1-10,12,19H,11,13H2,(H,17,20) |
InChI Key |
LNTGQFQHFGXTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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